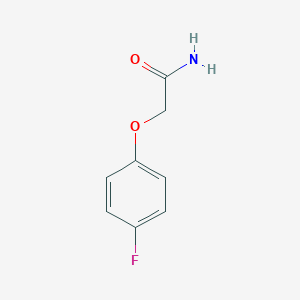

2-(4-Fluorophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGWQMSHKIEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186847 | |

| Record name | 2-(4-Fluorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-50-3 | |

| Record name | 2-(4-Fluorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenoxy)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 332-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Fluorophenoxy)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ5KD52WEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity

Diverse Synthetic Pathways to 2-(4-Fluorophenoxy)acetamide and its Analogues

The construction of this compound and its derivatives can be broadly categorized into two main stages: the formation of the amide linkage and the synthesis or modification of the precursor molecules. These approaches allow for the introduction of various functional groups and structural motifs, leading to a wide array of analogous compounds.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone in the synthesis of this compound. This is typically achieved by coupling the corresponding carboxylic acid precursor, 2-(4-fluorophenoxy)acetic acid, with an amine source.

Modern organic synthesis heavily relies on coupling reagents to facilitate the formation of amide bonds under mild conditions with high yields. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed. acs.orgchemistrysteps.com These reagents activate the carboxylic acid group of 2-(4-fluorophenoxy)acetic acid, making it susceptible to nucleophilic attack by an amine.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. chemistrysteps.com For instance, the synthesis of various N-substituted 2-(benzofuran-2-yl)acetamides has been successfully achieved using EDCI as the coupling agent. nih.gov A similar strategy can be directly applied to the synthesis of this compound by reacting 2-(4-fluorophenoxy)acetic acid with ammonia (B1221849) or a protected form of ammonia.

A study on the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, compounds structurally similar to the target molecule, demonstrates a two-step process where the corresponding phenoxyacetic acid is coupled with various anilines. mdpi.com This highlights the robustness of this method for creating a library of related amide compounds.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproduct | Key Features |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easy removal of byproduct during aqueous workup. |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Byproduct is removed by filtration; can sometimes be difficult to remove completely. |

The use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often crucial in amide coupling reactions. youtube.comnih.gov These bases play a multifaceted role in the reaction. Firstly, they neutralize the carboxylic acid, forming a carboxylate salt. This prevents the protonation of the amine nucleophile, which would render it unreactive. chemistrysteps.com

Secondly, in reactions involving amine hydrochlorides as starting materials, the base is required to liberate the free amine. Furthermore, the presence of a base can help to scavenge any acidic byproducts that may be formed during the reaction, thereby maintaining a favorable reaction environment. The mechanism of EDC coupling often involves the use of a base to deprotonate the carboxylic acid, facilitating its reaction with EDC. youtube.com

Precursor Synthesis and Intermediate Derivatization Routes

The synthesis of the key precursor, 2-(4-fluorophenoxy)acetic acid, is a critical step. A common and effective method for its preparation is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol (B42351) with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloacetic acid derivative, typically chloroacetic acid or its ester, to form the desired 2-(4-fluorophenoxy)acetic acid. miracosta.edu This method is widely used for the synthesis of various phenoxyacetic acids.

To generate analogs of this compound, derivatization of the amide nitrogen is a common strategy. N-cyclopropylation, the introduction of a cyclopropyl (B3062369) group onto the nitrogen atom, can be achieved through several methods. One notable approach involves the copper-mediated N-cyclopropylation of amides using cyclopropylboronic acid. acs.org This method offers a direct route to N-cyclopropyl amides under relatively mild conditions. The reaction typically employs a copper(II) acetate (B1210297) catalyst and a base in a suitable solvent.

Another method for direct N-cyclopropylation of cyclic amides and azoles utilizes a cyclopropylbismuth reagent, showcasing the diverse range of organometallic reagents available for such transformations.

Table 2: Methods for N-Cyclopropylation of Amides

| Method | Reagents | Key Features |

| Copper-mediated | Cyclopropylboronic acid, Cu(OAc)₂, Base | Utilizes a readily available boronic acid and a copper catalyst. |

| Bismuth-mediated | Tricyclopropylbismuth | Employs an organobismuth reagent for direct cyclopropylation. |

The synthesis of analogs where the acetamide (B32628) moiety is attached to a pyrazole (B372694) ring represents a significant structural modification. The formation of the pyrazole ring itself can be accomplished through various synthetic routes. A prevalent method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. mdpi.com

For instance, the reaction of a β-ketoester with hydrazine hydrate (B1144303) is a classic method for constructing the pyrazole core. sioc-journal.cn To synthesize a pyrazolyl-2-(4-fluorophenoxy)acetamide, one could envision a multi-step sequence. First, a pyrazole with a suitable functional group for linkage, such as an amino or hydroxyl group, would be synthesized. Subsequently, this functionalized pyrazole could be coupled with 2-(4-fluorophenoxy)acetic acid using the amide bond formation strategies described earlier. Alternatively, a pyrazole derivative could be alkylated with a 2-haloacetamide. For example, pinanyl pyrazole derivatives have been alkylated with 2-chloroacetamide (B119443) in the presence of a base to yield pinanyl pyrazole acetamide derivatives. sioc-journal.cn

A variety of pyrazole derivatives containing an acetamide bond have been designed and synthesized as potential inhibitors for biological targets, indicating the importance of this structural motif in medicinal chemistry. nih.gov

Oxadiazole Ring Formation via Cyclization Reactions

The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester functionalities, often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound typically proceeds via an essential intermediate, 2-(4-fluorophenoxy)acetohydrazide . This hydrazide is prepared by reacting the corresponding ester, ethyl 2-(4-fluorophenoxy)acetate, with hydrazine hydrate.

Once the acetohydrazide is formed, it can undergo cyclodehydration with various reagents to form the desired oxadiazole ring. Common methods include reaction with a carboxylic acid or its derivative, or oxidative cyclization of an acylhydrazone intermediate. nih.govresearchgate.net The latter is formed by condensing the acetohydrazide with an appropriate aldehyde.

Several reagents are effective for the final cyclization step, each with its own advantages regarding reaction conditions and yield. nih.govorganic-chemistry.org Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent frequently used for this transformation. nih.gov Other methods involve the use of iodine in the presence of a base, which mediates an oxidative cyclization of the precursor. nih.govorganic-chemistry.org

| Reagent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Iodine (I₂) / Potassium Iodide (KI) | Base (e.g., NaOH), Heat | nih.gov |

| Tosyl Chloride (TsCl) | Pyridine (B92270) | organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | --- | nih.gov |

| Bromine (Br₂) in Acetic Acid | Sodium Acetate | nih.gov |

This table presents common cyclizing agents for the formation of 1,3,4-oxadiazoles from hydrazide precursors.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of specialty chemicals like this compound and its derivatives often requires sophisticated techniques to ensure purity and optimize reaction outcomes.

Strategies for Resolution of Regioisomeric Byproducts

A significant challenge in the synthesis of aromatic compounds is the potential formation of regioisomers, which have identical molecular formulas but different substituent positions on the aromatic ring. These isomers often possess distinct biological and chemical properties, making their separation critical.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. For compounds structurally similar to this compound, such as fluorophenylacetic acid isomers, reversed-phase HPLC has proven effective. The separation mechanism is highly dependent on the choice of the organic modifier in the mobile phase, which influences the interactions between the analytes and the stationary phase. Thermodynamic analysis has shown that the separation of 2- and 4-fluoro isomers is often an enthalpically driven process, while the separation of 3- and 4-fluoro isomers can be entropically driven.

| Parameter | Description | Impact on Separation |

| Stationary Phase | Typically C18 or other nonpolar material in reversed-phase HPLC. | Provides the surface for differential analyte interaction. |

| Mobile Phase | A mixture of water and an organic modifier (e.g., acetonitrile, methanol). | The choice and ratio of the organic modifier are key to achieving selectivity. |

| Temperature | Affects retention times and selectivity. | Can be optimized to enhance the resolution between isomeric peaks. |

| pH | Controls the ionization state of acidic or basic analytes. | Influences analyte polarity and interaction with the stationary phase. |

This table outlines key parameters in the chromatographic separation of fluorinated aromatic isomers.

Crystallization is a fundamental and highly effective method for purifying solid chemical compounds. By exploiting differences in solubility between the desired product and its impurities, including regioisomers, a highly pure crystalline solid can be obtained. Crystallization screening involves systematically varying parameters such as solvent, temperature, cooling rate, and agitation to find the optimal conditions for forming well-defined crystals of the target compound while leaving impurities in the mother liquor. This process can be automated with parallel crystallizers to rapidly screen a wide range of conditions, significantly enhancing the purity of the final product. Real-time monitoring of the solid phase during crystallization, for instance with Raman spectroscopy, can track polymorphic transformations and ensure the desired crystal form is isolated. crystallizationsystems.com

Modern process development relies heavily on Process Analytical Technology (PAT) to understand and control chemical reactions in real time. In situ spectroscopic methods like ReactIR (FTIR) and Raman spectroscopy are invaluable for this purpose. nih.govspectroscopyonline.com These techniques use fiber-optic probes inserted directly into the reaction vessel to collect spectra continuously throughout the reaction.

By tracking the characteristic vibrational frequencies of reactants, intermediates, and products, chemists can monitor their concentrations over time. nih.gov This provides critical data on reaction kinetics, helps identify the formation of transient intermediates or byproducts, and allows for the precise determination of reaction endpoints. For cyclization reactions, such as the formation of an oxadiazole ring, in situ monitoring can ensure the complete conversion of the starting hydrazide and prevent the formation of impurities due to over- or under-reaction. researchgate.net

Application of Machine Learning for Optimal Reaction Condition Prediction

The traditional approach to reaction optimization, varying one factor at a time, is often inefficient and may fail to identify the true optimal conditions due to complex interactions between variables. Machine learning (ML) offers a more powerful, data-driven approach to navigate the vast parameter space of a chemical reaction. nih.govbeilstein-journals.org

ML algorithms, particularly Bayesian optimization, can efficiently guide the search for optimal reaction conditions (e.g., temperature, solvent, catalyst, concentration) to maximize a desired outcome like yield or selectivity. beilstein-journals.org The process begins with a small set of initial experiments to train the ML model. beilstein-journals.org The model then uses this data to predict the outcome of untested conditions and suggests the next experiment most likely to improve the result. beilstein-journals.orgresearchgate.net This iterative, self-optimizing loop allows chemists to find the global optimum with significantly fewer experiments than traditional methods, saving time, resources, and accelerating the development of robust synthetic processes. beilstein-journals.org

| Component | Role | Example |

| Variables | Reaction parameters to be optimized. | Temperature, Solvent, Reagent Equivalents, Residence Time. |

| Objective | The desired outcome to be maximized or minimized. | Yield (%), Selectivity (%), Impurity Level (%). |

| Algorithm | The machine learning model used for prediction. | Bayesian Optimization, Artificial Neural Networks. beilstein-journals.orgresearchgate.net |

| Automation | Automated reactor platforms that execute the experiments. | Robotic liquid handlers, flow chemistry systems. beilstein-journals.org |

| Analysis | In-line or at-line analytical tools to measure the objective. | HPLC, LC-MS, NMR. beilstein-journals.org |

This table describes the key components of a machine learning-driven workflow for reaction optimization.

Exploration of Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the amide group, the ether linkage, and the fluorinated aromatic ring. This section explores the reactivity of the molecule through various transformation pathways, including hydrolysis, condensation, metal-catalyzed cross-coupling, and photochemical reactions.

The amide bond, while resonance-stabilized and generally robust, can be cleaved through hydrolysis under both acidic and basic conditions. libretexts.org These reactions are typically slower than the hydrolysis of corresponding esters. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, which subsequently breaks down to yield 2-(4-fluorophenoxy)acetic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is the acid catalyst). libretexts.orgchemguide.co.uk The reaction is generally considered irreversible because the resulting amine is protonated to form a non-nucleophilic ammonium ion under the acidic conditions, preventing the reverse reaction. youtube.com

Basic-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgchemguide.co.uk This process also proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate, aided by the solvent, results in the expulsion of the amide ion (⁻NH₂), which is a very strong base. It immediately deprotonates a molecule of the newly formed carboxylic acid, leading to the final products: a carboxylate salt (e.g., sodium 2-(4-fluorophenoxy)acetate) and ammonia gas, especially upon heating. chemguide.co.uk The evolution of ammonia gas, which can be identified by its characteristic smell and its ability to turn red litmus (B1172312) paper blue, serves as a qualitative test for amides. chemguide.co.uk

Recent research has also explored the use of heterogeneous catalysts to facilitate amide hydrolysis under milder conditions. For instance, niobic acid (Nb₂O₅·nH₂O) has been shown to be an effective and reusable Lewis acid catalyst for the hydrolysis of various amides to their corresponding carboxylic acids in high yields. rsc.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | Mechanism Highlights |

| Acidic | Dilute Strong Acid (e.g., H₂SO₄, HCl), Heat | 2-(4-fluorophenoxy)acetic acid + Ammonium Salt | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgyoutube.com |

| Basic | Strong Base (e.g., NaOH, KOH), Heat | Sodium 2-(4-fluorophenoxy)acetate + Ammonia | Nucleophilic attack by hydroxide ion on the carbonyl carbon. libretexts.orgchemguide.co.uk |

| Heterogeneous Catalysis | Metal Oxides (e.g., Nb₂O₅), Water, Heat | 2-(4-fluorophenoxy)acetic acid + Ammonia | Lewis acid activation of the carbonyl group. rsc.org |

Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an active carbonyl compound like an aldehyde or a ketone. advancechemjournal.commediresonline.orgnih.govscirp.org The amide functionality in this compound does not directly participate in Schiff base formation, as the amide nitrogen is non-nucleophilic due to resonance with the adjacent carbonyl group.

However, a structurally related scaffold can be designed to undergo such transformations. For a Schiff base to be formed from a molecule containing the phenoxy-acetamide framework, the structure must first be modified to introduce either a primary amine or a carbonyl group. For example, a related compound, 2-(4-formylphenoxy)-N,N-diphenylacetamide, which contains an aldehyde group on the phenoxy ring, can readily react with various anilines in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid to yield a series of Schiff base derivatives. advancechemjournal.com This illustrates a pathway where the core structure is functionalized to enable condensation reactions.

The carbon-fluorine bond in this compound is the strongest single bond to carbon and is generally unreactive under standard transition-metal-catalyzed cross-coupling conditions. These reactions typically require more reactive partners, such as aryl bromides, iodides, or triflates. However, the acetamide moiety itself, or a modified version of the parent compound, can participate in these powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov To make the this compound core participate as the electrophilic partner in a Suzuki coupling, a more reactive leaving group than fluoride (B91410), such as bromide or iodide, would need to be present on the aromatic ring.

For a hypothetical substrate like 2-(3-Bromo-4-fluorophenoxy)acetamide , a Suzuki-Miyaura coupling could be envisioned. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-bromine bond. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.org

Table 2: Typical Components for a Suzuki-Miyaura Reaction

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. nih.gov |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the catalyst and promotes reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, THF, Water/Ethanol mixtures | Solubilizes reactants and facilitates the reaction. mdpi.com |

| Organoboron Reagent | Arylboronic acids, Alkenylboronic acids | The nucleophilic coupling partner. |

| Electrophile | Aryl bromides, iodides, or triflates | The electrophilic coupling partner. |

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction offers two potential transformation pathways for a molecule like this compound.

First, similar to the Suzuki coupling, a halogenated derivative (e.g., 2-(3-Bromo-4-fluorophenoxy)acetamide ) could be coupled with a primary or secondary amine to introduce a new amino substituent on the aromatic ring.

Second, and more directly, the amide nitrogen of this compound itself can act as the nucleophilic coupling partner. Palladium-catalyzed N-arylation of amides has been developed as a robust method for synthesizing N-aryl amides. nih.gov In this scenario, this compound would react with an aryl halide (e.g., chlorobenzene, bromobenzene) in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base to form an N-aryl derivative. Catalyst systems using sterically hindered ligands are often employed to achieve high efficiency. wikipedia.orgnih.gov

Cycloaddition Reactions: Photochemical cycloadditions are pericyclic reactions that occur upon absorption of light. youtube.com While thermal [4+2] cycloadditions like the Diels-Alder reaction are common, photochemical conditions allow for different reaction pathways, such as [2+2] cycloadditions, which are often thermally forbidden. youtube.comyoutube.com The aromatic ring of this compound could potentially participate in such reactions. For instance, a photochemical [2+2] cycloaddition between the aromatic ring and an alkene could lead to the formation of a complex, strained cycloadduct. The feasibility and regioselectivity of such a reaction would depend heavily on the specific substrates and reaction conditions.

C-F Bond Cleavage: The carbon-fluorine bond is exceptionally strong, making its cleavage challenging. While direct photochemical C-F bond cleavage is not a common transformation for simple fluoroaromatic compounds under standard laboratory conditions, specialized methods have been developed. Research has shown that the C-F bond can be cleaved under specific conditions, often involving enzymatic or microbial pathways. For example, oxygen-independent reductive defluorination has been observed in denitrifying bacteria, where 4-fluorobenzoyl-coenzyme A is converted to benzoyl-coenzyme A. nih.gov Similarly, microbial communities capable of organohalide respiration have been shown to achieve reductive defluorination. nih.gov These examples highlight that while the C-F bond is robust, pathways for its cleavage exist, primarily in biological or highly specialized chemical systems.

Oxidation Reactions (e.g., Pyrazole N-oxidation)

The oxidation of this compound can theoretically occur at several positions, including the nitrogen atom of the amide or the aromatic ring. A specific area of interest in heterocyclic chemistry is the N-oxidation of pyrazole rings. While no direct examples of pyrazole N-oxidation involving a this compound substituent are documented in the searched literature, we can infer the potential reactivity based on general principles of N-oxidation.

Typically, the N-oxidation of pyrazoles is achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the attack of the lone pair of electrons on the pyrazole nitrogen atom on the electrophilic oxygen of the oxidizing agent.

In a hypothetical scenario where a pyrazole ring is attached to the nitrogen of the acetamide group of this compound, the electronic nature of the acetamide would influence the susceptibility of the pyrazole nitrogen to oxidation. The electron-withdrawing character of the acetyl group would likely decrease the electron density on the pyrazole nitrogen, making it less nucleophilic and therefore less reactive towards oxidation compared to an N-alkyl or N-aryl pyrazole.

Table 1: General Conditions for Pyrazole N-Oxidation (Illustrative)

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Substrate | Product |

| H₂O₂ | Acetic Acid | 60-80 | 1-Arylpyrazole | 1-Arylpyrazole-2-oxide |

| m-CPBA | Dichloromethane | 0 - rt | 1-Alkylpyrazole | 1-Alkylpyrazole-2-oxide |

| Peroxytrifluoroacetic acid | Dichloromethane | 0 | Electron-deficient pyrazoles | Corresponding N-oxide |

Note: The data in this table is illustrative of general pyrazole N-oxidation reactions and not specific to a this compound-substituted pyrazole due to a lack of available data.

Reduction Reactions

The reduction of this compound can target either the amide functionality or potentially the aromatic ether. The selective reduction of amides to amines is a common transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to yield the corresponding amine, 2-(4-fluorophenoxy)ethan-1-amine.

The ether linkage and the fluorinated aromatic ring are generally stable to hydride-based reducing agents under standard conditions for amide reduction. Catalytic hydrogenation can also be employed for amide reduction, often requiring high pressures and temperatures, though modern catalysts can operate under milder conditions. The choice of catalyst and conditions would be crucial to avoid defluorination or cleavage of the ether bond.

Table 2: Potential Reagents for the Reduction of this compound

| Reagent | Solvent | Potential Product | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 2-(4-Fluorophenoxy)ethan-1-amine | Standard, high-yielding method for amide reduction. |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | 2-(4-Fluorophenoxy)ethan-1-amine | Milder alternative to LiAlH₄, often with better chemoselectivity. |

| Catalytic Hydrogenation (e.g., H₂/Ru-based catalyst) | Various | 2-(4-Fluorophenoxy)ethan-1-amine | Requires specific catalysts to be effective and selective. |

Note: This table presents potential reduction methods based on the general reactivity of amides. Specific experimental data for this compound is not available in the searched literature.

Nucleophilic Substitution Reactions Involving the Fluorophenoxy Moiety

The fluorophenoxy moiety of this compound can potentially undergo nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom is displaced by a nucleophile. The feasibility of this reaction is highly dependent on the electronic activation of the aromatic ring. For an SNAᵣ reaction to occur, the ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the fluorine atom).

In this compound, the ether oxygen is an electron-donating group by resonance, which would deactivate the ring towards nucleophilic attack. The acetamide group at the 2-position of the phenoxy ring has a more complex influence. While the carbonyl group is electron-withdrawing, its effect is transmitted through the ether linkage and is likely not strong enough to sufficiently activate the para-positioned fluorine for substitution under standard SNAᵣ conditions.

For a successful nucleophilic substitution on the fluorophenyl ring, stronger activation would likely be required, for instance, by introducing a nitro group onto the ring. In the absence of such activation, forcing conditions (high temperatures and pressures) would be necessary, which could lead to side reactions.

Table 3: Factors Influencing Nucleophilic Aromatic Substitution on the Fluorophenoxy Moiety

| Factor | Influence on Reactivity | Example |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the fluorine atom increase reactivity. | 1-Fluoro-2,4-dinitrobenzene is highly reactive towards nucleophiles. |

| Deactivating Groups | Electron-donating groups (like the ether oxygen) decrease reactivity. | The ether oxygen in this compound deactivates the ring. |

| Nucleophile | Stronger nucleophiles (e.g., thiols, alkoxides) are more effective. | Sodium methoxide (B1231860) can displace fluoride from activated aryl fluorides. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation and enhance the nucleophilicity of the anion. |

Note: This table outlines the general principles of SNAᵣ. No specific examples of nucleophilic substitution on this compound were found in the literature search.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional correlation experiments, would be employed to map the precise connectivity and chemical environment of each atom in 2-(4-Fluorophenoxy)acetamide.

Proton (¹H) NMR Spectral Assignment and Multi-dimensional Experiments (e.g., COSY, HSQC)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the fluorophenoxy ring, the methylene (B1212753) (-CH₂-) protons, and the amide (-NH₂) protons. The aromatic region would likely display a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

To definitively assign these proton signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, correlations would be observed between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the methylene protons to the corresponding methylene carbon and the aromatic protons to their respective aromatic carbons.

The amide protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about all unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the methylene carbon, and the carbons of the fluorophenyl group. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F), serving as a key diagnostic peak. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen, nitrogen, and fluorine atoms.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic C-F | 155-165 (d, ¹JC-F) |

| Aromatic C-O | 150-160 |

| Aromatic C-H | 115-130 |

| Methylene (O-CH₂) | 60-70 |

Note: These are predicted ranges based on typical values for similar functional groups.

Fluorine-19 (¹⁹F) NMR for Characterization of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and the ortho and meta protons on the aromatic ring would likely be observed, providing additional structural confirmation. The chemical shift is typically reported relative to a standard such as CFCl₃.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Confirmation

HRMS is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₈FNO₂), the experimentally determined monoisotopic mass should match the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm). This technique provides strong evidence for the molecular formula of the synthesized compound.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 170.0617 | Data not available |

| [M+Na]⁺ | 192.0436 | Data not available |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Elucidation of Ligand-Target Interaction Energies

The elucidation of ligand-target interaction energies is fundamental to understanding the binding affinity and mechanism of action of a compound. While specific interaction energy data for 2-(4-fluorophenoxy)acetamide with a particular biological target is not extensively documented in dedicated public studies, insights can be drawn from computational studies on analogous structures. For instance, studies on phenoxyacetamide derivatives have utilized molecular docking and molecular dynamics simulations to explore their binding modes and calculate binding free energies.

In a study focused on phenoxyacetamide derivatives as potential inhibitors of the Dot1-like protein (DOT1L), a hierarchical docking-based virtual screening combined with molecular dynamics (MD) simulation was performed. This approach identified several promising hits, with binding free energy calculations suggesting that phenoxyacetamide-derived compounds exhibited significant binding affinity. For example, one of the top-ranked compounds, L03, which shares the phenoxyacetamide core, displayed a highly favorable binding free energy of -303.9+/-16.5 kJ/mol nih.gov. These studies underscore the importance of both electrostatic and van der Waals interactions in the stabilization of the ligand-target complex.

Analysis of the crystal structure of related compounds, such as 2-azido-N-(4-fluorophenyl)acetamide, reveals the nature of intermolecular forces that can be extrapolated to ligand-target interactions. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, C—F⋯π(ring), and C=O⋯π(ring) interactions nih.gov. These non-covalent interactions are critical in determining the binding specificity and energy of a ligand to its receptor. Computational tools can quantify these interactions, providing a detailed energy landscape of the binding event. The table below summarizes typical interaction energies for different types of non-covalent bonds relevant to ligand-target binding.

| Interaction Type | Typical Energy (kcal/mol) |

| Hydrogen Bond | 1 - 12 |

| Van der Waals | 0.5 - 1 |

| Pi-Pi Stacking | 1 - 10 |

| Cation-Pi | 5 - 10 |

| Halogen Bond | 1 - 5 |

This table presents generalized energy ranges for common non-covalent interactions in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For phenoxyacetamide analogues, several QSAR studies have identified key descriptors that correlate with their biological activities.

In a 2D-QSAR study on a series of 2-phenoxy-N-substituted acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors, descriptors such as the SssNHE-index (an electrotopological state index for nitrogen), slogp (logarithm of the octanol/water partition coefficient), T_O_N_1 (a topological descriptor), and T_2_Cl_1 (a topological descriptor for chlorine) were found to be significant nih.gov. Another QSAR study on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors identified Highest Occupied Molecular Orbital (HOMO) energy, molecular weight, and Beta Polarizability as crucial descriptors crpsonline.com.

Once the descriptors are selected, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression nih.gov. The quality of the developed QSAR model is assessed by various statistical parameters, as shown in the table below, which presents typical statistical thresholds for a reliable QSAR model.

| Statistical Parameter | Symbol | Acceptable Value |

| Correlation Coefficient | r² | > 0.6 |

| Cross-validated Correlation Coefficient | q² | > 0.5 |

| Predictive Correlation Coefficient | pred_r² | > 0.5 |

These values represent general guidelines for the validation of QSAR models.

For instance, a statistically significant 2D-QSAR model for HIF-1 inhibitors yielded a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933 nih.gov. A 3D-QSAR study on the same set of compounds resulted in a q² of 0.9672 and a predictive r² (pred_r²) of 0.8480, indicating a highly predictive model nih.gov.

The applicability domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. It is crucial to define the AD to ensure that the predictions for new compounds are not extrapolations beyond the scope of the model. Various methods are used to determine the AD, including ranges of descriptor values, leverage approaches, and distance-based methods.

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model development. A high predictive correlation coefficient (pred_r²) for the external test set is a strong indicator of a reliable QSAR model nih.gov. The performance of a QSAR model is considered acceptable if the statistical parameters for the test set are within the predefined thresholds.

Advanced In Silico Screening and Design Principles

Advanced in silico screening and design principles leverage computational power to explore vast chemical spaces and to design novel molecules with desired properties. These approaches are becoming increasingly integral to the drug discovery process.

Chemoinformatics-driven library design involves the creation of virtual libraries of compounds that are synthetically feasible and possess desirable drug-like properties. This process often starts with a core scaffold, such as this compound, which is then decorated with a variety of substituents.

The design of these libraries can be guided by several principles, including diversity-oriented synthesis (to explore a wide range of chemical space) and target-focused design (to create compounds with a high probability of interacting with a specific biological target). Computational filters are applied to remove compounds with undesirable properties, such as poor ADME (absorption, distribution, metabolism, and excretion) profiles or potential toxicity. The table below lists some common chemoinformatic filters used in library design.

| Filter Type | Description |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. |

| Veber's Rules | Additional criteria for oral bioavailability related to the number of rotatable bonds and polar surface area. |

| PAINS (Pan-Assay Interference Compounds) | Removal of compounds that are known to interfere with assay readouts. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |

By employing these chemoinformatic tools, researchers can design focused libraries of this compound analogues with a higher likelihood of possessing favorable biological activity and drug-like properties.

De novo design strategies aim to generate novel molecular structures from scratch, rather than by modifying an existing template. These methods use algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

Starting with the this compound scaffold, de novo design algorithms can explore a vast chemical space to identify novel analogues with potentially improved binding affinity and selectivity. These algorithms often employ techniques such as:

Fragment-based growing: Starting with a core fragment (e.g., the phenoxyacetamide moiety), the algorithm adds fragments from a pre-defined library to "grow" a molecule within the binding pocket.

Linking: Two or more fragments that bind to different sub-pockets of the target are connected with a suitable linker.

Evolutionary algorithms: These methods use principles of natural selection to "evolve" a population of molecules towards better binding scores.

The newly designed molecules are then scored based on their predicted binding affinity, synthetic accessibility, and drug-like properties. This iterative process of design, scoring, and optimization can lead to the discovery of highly potent and novel analogues of this compound.

In Vitro Biological Activity and Mechanistic Elucidation

Target Identification and Prioritization for Biological Screening

The primary therapeutic area for which derivatives of 2-(4-Fluorophenoxy)acetamide have been investigated is metabolic disease, with a specific focus on diabetes. The identification of glucokinase (GK) as a key target was a strategic decision based on its crucial role in glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic β-cells and the liver, making it an attractive target for the development of novel anti-diabetic agents. The prioritization of screening compounds against glucokinase was driven by the hypothesis that activation of this enzyme could lead to improved glycemic control. This targeted approach led to the synthesis and evaluation of a series of acetamide (B32628) derivatives, including those with a this compound scaffold, as potential glucokinase activators (GKAs).

Enzymatic Inhibition Assays (e.g., IC₅₀ Determination)

While the primary focus for derivatives of this compound has been on activation assays, the broader class of acetamide derivatives has been evaluated for inhibitory activity against various enzymes in other therapeutic areas. Enzymatic inhibition assays are fundamental in determining the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinase inhibition is a major focus in drug discovery, particularly in oncology. Kinase profiling assays are used to determine the selectivity of a compound against a panel of kinases. There is currently no publicly available scientific literature that details the kinase enzyme inhibition profile for this compound.

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them important drug targets. Modulation of GPCRs can involve agonism, antagonism, or allosteric modulation. At present, there is no available research data on the modulatory effects of this compound on any G-Protein Coupled Receptors.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Tyrosinase inhibition is typically measured by monitoring the formation of dopachrome. Scientific studies have not yet reported on the tyrosinase inhibitory activity of this compound.

Research into acetamide derivatives has identified certain compounds as activators of glucokinase (GK). Specifically, the derivative 2-(4-cyclopropanesulfonylphenyl)-2-(4-fluorophenoxy)acetamide has been described as a glucokinase activator. google.com Glucokinase activation assays measure the ability of a compound to increase the enzymatic activity of GK, often in the presence of varying glucose concentrations. The potency of a glucokinase activator is typically reported as the EC₅₀, which is the concentration of the compound that elicits a half-maximal response.

A patent for acetamide derivatives as glucokinase activators provides data on the in vitro activity of exemplary compounds. google.com The data below is for a representative acetamide derivative from this class of compounds.

| Compound | Target | Assay Type | EC₅₀ (µM) | Fold Activation | Glucose Concentration (mM) |

|---|---|---|---|---|---|

| 2-(4-cyclopropanesulfonylphenyl)-2-(4-fluorophenoxy)acetamide Derivative | Glucokinase (GK) | Enzymatic Activation | Data not specified | Data not specified | 5 |

Please note that specific EC₅₀ and fold activation values for 2-(4-cyclopropanesulfonylphenyl)-2-(4-fluorophenoxy)acetamide are not explicitly provided in the public domain, though its activity as a glucokinase activator is documented. google.com

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Inhibition of BCR-ABL1 kinase activity is a key therapeutic strategy for CML. There is no scientific evidence to date that has evaluated this compound for inhibitory activity against the BCR-ABL1 kinase.

FLT3-ITD Kinase Inhibition Assessment

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Internal tandem duplication (ITD) mutations in the FLT3 gene lead to constitutive activation of the kinase, which is a key driver in certain types of acute myeloid leukemia (AML) and is associated with a poor prognosis. nih.govmdpi.com Assays for FLT3-ITD kinase inhibition are performed to identify compounds that can block this aberrant kinase activity, thereby serving as potential therapeutic agents for FLT3-ITD-positive AML. nih.gov

Currently, there is no publicly available scientific literature or data detailing the specific assessment of this compound for its inhibitory activity against FLT3-ITD kinase.

Neuropeptide Y5 Receptor Antagonism Studies

The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor predominantly found in the central nervous system. wikipedia.orgmedchemexpress.com It is strongly implicated in the regulation of energy balance and food intake. nih.govresearchgate.net NPY is a potent appetite stimulator, and its effects are believed to be mediated, in part, through the Y5 receptor. researchgate.net Consequently, studies of NPY Y5 receptor antagonism are conducted to discover compounds that can block this receptor, with the goal of developing potential treatments for obesity. researchgate.net

A review of available scientific research indicates a lack of studies focused on the evaluation of this compound as a Neuropeptide Y5 receptor antagonist.

Cell-Based Assays for Modulatory Effects

Cellular Pathway Modulation Studies

Cellular pathway modulation studies are essential for understanding the mechanism of action of a chemical compound. These assays investigate how a compound affects specific signaling cascades within a cell, such as the PI3K-AKT, RAS-MAPK, or STAT pathways, which are critical for regulating cell proliferation, survival, and differentiation. nih.gov By identifying which pathways are altered, researchers can elucidate the biological processes targeted by the compound. nih.gov

No specific data is available in the scientific literature regarding the modulatory effects of this compound on specific cellular pathways.

Receptor-Ligand Binding Affinity Determinations

Determining the binding affinity of a compound to a specific receptor is a critical step in pharmacological research. These assays, typically using radioligand binding or surface plasmon resonance techniques, quantify the strength of the interaction between the ligand (the compound) and the receptor. The resulting data, often expressed as an inhibition constant (Ki) or dissociation constant (Kd), is fundamental for assessing the compound's potency and selectivity for its molecular target.

Specific receptor-ligand binding affinity data for this compound is not reported in the available scientific literature.

Investigation of Protein-Compound Interactions

Understanding how a small molecule interacts with its protein target at a molecular level is crucial for drug development. These investigations often employ biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or computational molecular docking. The goal is to characterize the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-compound complex. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's affinity and specificity.

There are no published studies detailing the specific molecular interactions between this compound and any protein targets.

Assessment of Anti-Proliferative Effects in Cancer Cell Lines (e.g., PC3, MCF-7, HL-60)

The anti-proliferative activity of a compound is a primary indicator of its potential as an anticancer agent. This is assessed using various cell-based assays on established cancer cell lines. The prostate cancer cell line (PC3), breast cancer cell line (MCF-7), and human promyelocytic leukemia cell line (HL-60) are commonly used models to evaluate the efficacy of potential therapeutic agents across different cancer types. The primary endpoint of these assays is typically the IC50 value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.

While the broader class of phenoxyacetamide compounds has been explored for various biological activities, including anticancer effects, specific anti-proliferative data for this compound against PC3, MCF-7, and HL-60 cell lines is not available in the reviewed scientific literature. mdpi.com

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| PC3 | Prostate Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| HL-60 | Promyelocytic Leukemia | Data Not Available |

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms underlying the biological activity of this compound are an area of active investigation. Insights into its mode of action are primarily derived from computational modeling and studies of structurally related phenoxyacetamide derivatives. These studies suggest that the compound likely interacts with specific biological targets, leading to conformational changes that modulate their function.

Characterization of Molecular Binding Sites

While direct experimental data on the binding sites of this compound is limited, molecular docking studies of similar phenoxyacetamide derivatives have provided valuable predictive information. These computational models help to identify potential protein targets and characterize the key interactions that stabilize the ligand-protein complex.

For instance, studies on various phenoxyacetamide derivatives have shown their potential to bind to the active sites of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and Dot1-like protein (DOT1L), which are crucial in processes like DNA repair and cell cycle regulation. mdpi.comnih.gov The binding of these derivatives is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-stacking or halogen bonding.

The molecular structure of this compound, featuring a fluorophenyl ring, an ether linkage, and an acetamide group, provides several key features for molecular recognition. The amide group can act as both a hydrogen bond donor and acceptor. The ether oxygen can also participate in hydrogen bonding. The fluorophenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues in a binding pocket. The fluorine atom itself can form specific halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

Crystallographic studies of related compounds, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, reveal the formation of intermolecular hydrogen bonds involving the amide group. nih.govnih.gov These observations support the likelihood of similar interactions occurring within a protein binding site.

Interactive Data Table: Potential Molecular Interactions of this compound

Analysis of Induced Conformational Changes Upon Ligand Binding

The binding of a ligand to its target protein often induces conformational changes in both the ligand and the protein. These changes are critical for the biological effect, as they can alter the protein's activity.

The conformational flexibility of this compound is primarily associated with the rotation around the ether linkage and the C-C bond of the acetamide side chain. The molecule can adopt various conformations, and the one that binds to a specific protein target is likely the one with the lowest free energy within the binding pocket.

Upon binding, the protein may also undergo significant conformational adjustments to accommodate the ligand. This "induced fit" can involve movements of amino acid side chains or even larger-scale rearrangements of protein domains. These changes can, in turn, affect the protein's catalytic activity or its ability to interact with other molecules.

While direct experimental evidence for induced conformational changes upon binding of this compound is not yet available, computational methods such as molecular dynamics simulations can be employed to model these dynamic processes. Such simulations can provide insights into the stability of the ligand-protein complex and the nature of the conformational changes that occur upon binding.

Interactive Data Table: Torsional Angles and Conformational Flexibility

Structure Activity Relationship Sar Paradigms and Design Principles

Systematic Modification of Key Structural Moieties

Alterations to the 4-Fluorophenoxy Group

The 4-fluorophenoxy moiety is a critical component for the biological activity of this class of compounds. The fluorine atom at the para-position significantly influences the molecule's electronic properties and metabolic stability.

Research into related phenoxyacetamide scaffolds has shown that the nature and position of substituents on the phenyl ring are crucial for potency. For instance, in a series of N-substituted-2-phenoxyacetamide derivatives designed as P2Y14R antagonists, a halogen at the para-position of the phenoxy ring was found to be favorable for activity. The compound N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, a close analog of the fluoro-derivative, demonstrated exceptionally high potency with an IC50 of 0.6 nM. nih.gov This suggests that a halogen, such as fluorine or bromine, at the C4 position of the phenyl ring plays a key role in target binding.

The 4-fluoro substitution is a common strategy in medicinal chemistry to block a potential site of metabolism (the para-position), thereby improving the pharmacokinetic profile of a compound. cambridgemedchemconsulting.com Replacing the fluorine with hydrogen or other small groups like methyl often leads to a decrease in activity or altered metabolic pathways. Moving the fluorine to the ortho or meta positions can also dramatically affect binding affinity, often negatively, by altering the electronic distribution and steric profile required for optimal interaction with the biological target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Compound | R1 (Phenoxy Ring) | R2 (N-Substituent) | Biological Target | Activity (IC50) |

|---|---|---|---|---|

| Analog A | 4-F | Benzimidazol-6-yl | P2Y14R | Potent (inferred) |

This table is interactive. Click on the headers to sort the data.

Variations within the Acetamide (B32628) Linker and N-Substituents

The acetamide linker and its N-substituents are pivotal for modulating the compound's potency, selectivity, and physicochemical properties. The linker itself, -O-CH2-C(O)NH-, provides a specific spatial arrangement and hydrogen bonding capability.

Systematic exploration of the N-substituent on the phenoxyacetamide scaffold has revealed highly responsive SARs. nih.gov The nature of this substituent dictates the molecule's interaction with the target protein. For instance, in the development of P2Y14R antagonists, substituting the amide nitrogen with various aromatic and heterocyclic moieties led to a wide range of potencies. The introduction of a benzimidazole (B57391) group, as seen in the highly potent 4-bromo analog, highlights the importance of a specific heterocyclic system that can engage in favorable interactions, such as hydrogen bonding or π-stacking, within the receptor's binding pocket. nih.gov

In other studies on related acetamide derivatives, modifications to the N-substituent have been shown to be critical for activity. For example, in a series of thiazolyl N-benzyl-substituted acetamides, the presence and substitution pattern of the N-benzyl group significantly influenced Src kinase inhibitory activity. The unsubstituted N-benzyl derivative showed potent inhibition, while adding a 4-fluoro substituent to the benzyl (B1604629) ring (derivative 8b) maintained considerable activity in cell proliferation assays. chapman.edu This demonstrates that the N-substituent can be extensively modified to fine-tune the biological activity.

Exploration of Different Heterocyclic or Aryl Ring Substitutions

Replacing the 4-fluorophenyl ring with other aryl or heterocyclic systems is a key strategy in drug design known as bioisosteric replacement. cambridgemedchemconsulting.comchem-space.com This approach aims to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions.

Common bioisosteres for a phenyl ring include heteroaromatic rings like pyridyl, pyrimidinyl, thiophene, and pyrazole (B372694). cambridgemedchemconsulting.com Introducing a nitrogen atom into the ring, for example by replacing the phenyl with a pyridyl ring, can increase polarity, improve water solubility, and reduce CYP-mediated metabolism. cambridgemedchemconsulting.com However, the success of such a replacement is highly context-dependent. In the development of Src kinase inhibitors based on a pyridine-containing scaffold, replacement of the pyridine (B92270) ring with a thiazole (B1198619) led to a decrease in activity, although the compounds retained inhibitory potential in the low micromolar range. chapman.edu

This indicates that while the 4-fluorophenyl group is often optimal, other rings can be tolerated and may offer advantages in specific contexts. The choice of replacement depends on whether the original phenyl ring is involved in simple hydrophobic interactions, which could be mimicked by a cyclohexyl ring, or more specific π-stacking interactions that require an alternative aromatic system. cambridgemedchemconsulting.com

Impact of Electronic and Steric Effects on Biological Activity

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the 2-(4-Fluorophenoxy)acetamide scaffold profoundly affects its biological activity. The fluorine atom at the para-position of the phenoxy ring is a classic example of a potent electron-withdrawing group (EWG).

The presence of EWGs on the aryl ring is often preferred for potency in various acetamide series. nih.gov The fluorine atom in this compound can enhance binding affinity through several mechanisms. It can form favorable electrostatic interactions or hydrogen bonds with the target protein and alters the acidity of the N-H proton in the acetamide linker, which can be crucial for hydrogen bonding with the receptor. In contrast, the presence of electron-donating groups (EDGs) like methoxy (B1213986) or amino groups can sometimes decrease activity, though this is not a universal rule and depends heavily on the specific biological target. nih.gov

The electronic properties of the N-substituent are also critical. In studies of various acetamide derivatives, the addition of groups with different electronic features to the N-phenyl ring was used to probe the SAR, revealing that the electronic landscape of this part of the molecule is key to its cytotoxicity in cancer cell lines.

Role of Steric Hindrance and Conformational Rigidity on Target Binding

The size, shape, and conformational flexibility of this compound and its analogs are critical determinants of their interaction with biological targets. Steric hindrance, caused by the introduction of bulky substituents, can either enhance or diminish activity.

If a bulky group can occupy a specific hydrophobic pocket in the target's binding site, it can lead to a significant increase in potency. Conversely, a substituent that is too large may clash with the protein surface, preventing the molecule from adopting the optimal binding conformation, thus reducing or abolishing activity. Quantitative Structure-Activity Relationship (QSAR) analyses often indicate that the size of substituents plays an important role in the activity of bioactive compounds. nih.gov

Conformational rigidity can also be a key factor. While some degree of flexibility is necessary for a molecule to adapt to its binding site (induced fit), overly flexible molecules can have a high entropic penalty upon binding, leading to weaker affinity. Introducing rigid structural elements, such as replacing a flexible alkyl chain on the nitrogen with a rigid ring system, can lock the molecule into a more bioactive conformation, thereby enhancing its potency. The successful use of a rigid benzimidazole N-substituent serves as an example of this principle. nih.gov The interplay between steric bulk and conformational freedom is a central theme in optimizing the biological activity of the phenoxyacetamide scaffold.

Development and Application of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models represent a computational and statistical evolution of SAR, aiming to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. mdpi.com These models are invaluable tools in modern drug design, helping to predict the activity of novel compounds and elucidate the mechanisms of interaction with biological targets. nih.gov

For phenoxyacetamide derivatives, QSAR studies have been successfully employed to design and predict the efficacy of novel compounds for various targets. One notable study focused on a series of thirty-one substituted 2-phenoxy-N-phenylacetamide derivatives as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. nih.gov In this research, both two-dimensional (2D) and three-dimensional (3D) QSAR models were developed.

The 2D-QSAR model, established using the Multiple Linear Regression (MLR) method, demonstrated high statistical significance. nih.gov This model incorporated descriptors such as the SssNHE-index (related to the count of single-bonded nitrogen atoms connected to hydrogen), slogp (a measure of lipophilicity), T_O_N_1 (a topological index), and T_2_Cl_1 (another topological index). nih.gov The robustness of this model was confirmed through rigorous internal and external validation procedures. nih.gov

A 3D-QSAR study was also performed using a k-nearest neighbor molecular field analysis (k-NN MFA) approach. This method generated steric, hydrophobic, and electrostatic descriptors from the aligned structures of the compounds. nih.gov The resulting 3D-QSAR model showed excellent correlative and predictive capabilities, providing crucial insights into the structural requirements for potent HIF-1 inhibitory activity. nih.govresearchgate.net The data suggests that specific spatial arrangements of steric bulk and electrostatic fields are critical for the biological activity of these compounds. nih.gov

Another study developed a 2D QSAR model for a series of 28 phenoxyacetamide derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B), a target for neurological diseases. researchgate.net This model was built using various molecular descriptors and validated statistically to ensure its predictive power for both the training and test sets of compounds. The model successfully guided the design of 75 new molecules with predicted biological activity. researchgate.net

| QSAR Model Type | Target | Correlation Coefficient (r²) | Cross-Validated Correlation Coefficient (q²) | External Predictive Ability (pred_r²) | Key Descriptors |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | HIF-1 Inhibitors | 0.9469 | 0.8933 | 0.7128 | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 |

| 3D-QSAR (k-NN MFA) | HIF-1 Inhibitors | - | 0.9672 | 0.8480 | Steric, Hydrophobic, Electrostatic Fields |

| 2D QSAR | MAO-B Inhibitors | - | - | - | PMI-Y, PMI-Z (Principal Moments of Inertia) |

Rational Design Strategies for Enhanced Biological Performance

Rational drug design leverages the understanding of a biological target and the SAR of lead compounds to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, several rational design strategies can be employed to enhance its performance.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel intellectual property, improve drug-like properties, and overcome synthetic challenges. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while preserving the original orientation of key binding groups. nih.govnih.gov Bioisosteric replacement is a more subtle modification, involving the substitution of atoms or functional groups with other groups that possess similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.netresearchgate.net

These twin concepts are central to lead optimization. nih.govnih.gov For the this compound scaffold, a medicinal chemist could employ scaffold hopping by replacing the phenoxyacetamide core with other frameworks that can present the key pharmacophoric features—such as the fluoro-substituted aromatic ring and the acetamide group—in a similar spatial arrangement. This can lead to the discovery of entirely new chemotypes with potentially superior properties. nih.gov

Bioisosteric replacement offers a more focused approach. For instance, the fluorine atom on the phenyl ring could be replaced by other small, electron-withdrawing groups like a cyano or trifluoromethyl group to modulate electronic properties and binding interactions. Similarly, the ether linkage (-O-) could be substituted with bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), or an amine (-NH-) to alter bond angles, polarity, and metabolic stability. The amide moiety is also a common subject for bioisosteric replacement; it could be swapped with groups like a reverse amide, an ester, or various five-membered heterocyclic rings to improve properties such as cell permeability or metabolic stability. researchgate.net

Fragment-Based Drug Design (FBDD) has emerged as a highly efficient method for identifying lead compounds. pharmacelera.com The approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. pharmacelera.com Once binding fragments are identified, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, they are gradually optimized and grown or linked together to produce a high-affinity lead compound. pharmacelera.comdtu.dk

The this compound structure can be deconstructed into key fragments that could serve as starting points in an FBDD campaign. The primary fragments would be:

4-Fluorophenol (B42351): This fragment presents a halogenated aromatic ring, a common motif in medicinal chemistry that can engage in various interactions, including hydrophobic and halogen bonding.

Acetamide: This small, polar fragment is an excellent hydrogen bond donor and acceptor. researchgate.net

In an FBDD context, these or similar fragments could be identified through screening. For example, if the 4-fluorophenol fragment was found to bind to a sub-pocket of a target protein, a "fragment growing" strategy could be employed. pharmacelera.com Medicinal chemists would use structural information to design additions to the fragment, extending it into an adjacent pocket to pick up additional favorable interactions, potentially leading to the synthesis of the full this compound structure or a novel analog. Alternatively, if a separate fragment binding in an adjacent pocket were identified, a "fragment linking" approach could be used to connect the two, creating a larger, more potent molecule. pharmacelera.com This bottom-up approach allows for a more efficient exploration of chemical space and often results in lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening.

Emerging Research Trajectories and Interdisciplinary Applications

Advancements in Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of 2-(4-Fluorophenoxy)acetamide and its derivatives is an active area of research, with a focus on developing more efficient and versatile methods to create architecturally complex molecules. A common starting point for these syntheses is 4-fluorophenol (B42351), which can be reacted with ethyl chloroacetate (B1199739) in a solvent like acetone (B3395972) to produce 2-(4-fluorophenoxy) acetic acid. researchgate.netresearchgate.net This intermediate is then further reacted to create a variety of derivatives.

Recent advancements have focused on multi-step reactions to produce novel analogs. For instance, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, including the 4-fluoro substituted analog, were synthesized and identified as potential BCR-ABL1 inhibitors. mdpi.comnih.gov Another approach involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene to create N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628). nih.gov